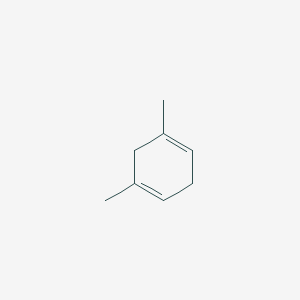
1,5-Dimethyl-1,4-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C₈H₁₂.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,4-cyclohexadiene can be synthesized through several methods. One common approach involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reduction reactions can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1,4-cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones or carboxylic acids, while reduction can yield more saturated hydrocarbons .
Scientific Research Applications
1,5-Dimethyl-1,4-cyclohexadiene has several scientific research applications:
Chemistry: It is used as a model compound in studies of cycloaddition reactions and other organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1,4-cyclohexadiene involves its ability to undergo cycloaddition reactions, such as the Diels-Alder reaction . This reaction forms six-membered rings and is valuable in synthetic organic chemistry. The compound’s molecular targets and pathways are primarily related to its reactivity with other organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,5-Dimethyl-1,4-cyclohexadiene with similar structural properties.
Cyclohexa-1,4-diene: Another related compound that is easily aromatized and used in various chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern and reactivity. Its ability to undergo cycloaddition reactions makes it valuable in synthetic organic chemistry, distinguishing it from other similar compounds .
Properties
CAS No. |
4190-06-1 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h4-5H,3,6H2,1-2H3 |
InChI Key |
TYMUFQXLPNZKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


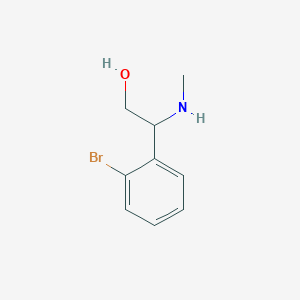
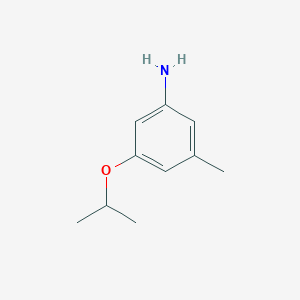
![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)
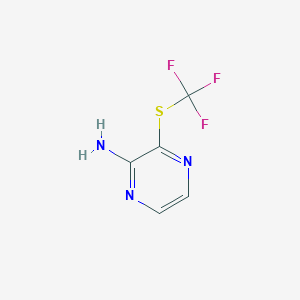
![3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115168.png)
![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)

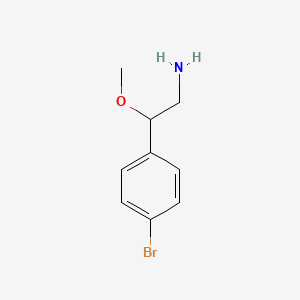
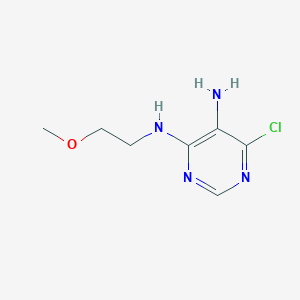
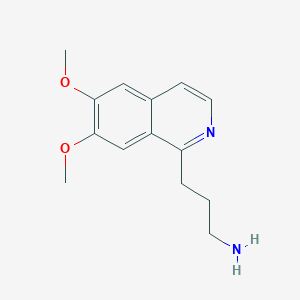

![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)

